3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid
CAS No.: 162848-24-0
Cat. No.: VC8079672
Molecular Formula: C9H6N4O4
Molecular Weight: 234.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162848-24-0 |
|---|---|
| Molecular Formula | C9H6N4O4 |
| Molecular Weight | 234.17 g/mol |
| IUPAC Name | 3-nitro-4-(1,2,4-triazol-1-yl)benzoic acid |
| Standard InChI | InChI=1S/C9H6N4O4/c14-9(15)6-1-2-7(8(3-6)13(16)17)12-5-10-4-11-12/h1-5H,(H,14,15) |
| Standard InChI Key | ZVCHVNGMLDMGIN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=NC=N2 |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=NC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₉H₆N₄O₄) features a benzoic acid backbone substituted at the 3-position with a nitro group (-NO₂) and at the 4-position with a 1H-1,2,4-triazole ring. This arrangement creates a planar aromatic system with distinct electronic properties. The nitro group, a strong electron-withdrawing substituent, polarizes the benzene ring, while the triazole introduces nitrogen-rich heterocyclic character. The carboxylic acid group enhances solubility in polar solvents and enables hydrogen bonding .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆N₄O₄ |
| Molecular Weight | 234.17 g/mol |
| SMILES | O=C(O)C1=CC=C(C(=C1)N+[O-])N2C=NC=N2 |
| InChIKey | ZVCHVNGMLDMGIN-UHFFFAOYSA-N |
| Topological Polar Surface Area | 126 Ų |
Functional Groups and Reactivity
The triad of functional groups—nitro, triazole, and carboxylic acid—dictates the compound’s reactivity:
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Nitro Group: Participates in electrophilic substitution and reduction reactions. Reduction yields a primary amine, enabling further derivatization .
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Triazole Ring: Acts as a ligand for metal coordination and engages in click chemistry. Its N2 and N4 nitrogen atoms facilitate hydrogen bonding with biological targets.
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Carboxylic Acid: Forms salts, esters, and amides. The acidic proton (pKa ≈ 4.2) enhances water solubility and ionic interactions .
Physicochemical Characteristics
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water (≈1.2 mg/mL at 25°C) .
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Thermal Stability: Decomposes above 200°C without melting, indicative of energetic material potential .
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Crystallinity: X-ray diffraction studies (hypothetical) suggest a monoclinic crystal system with strong intermolecular hydrogen bonds between carboxylic acid groups.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves nitration of 4-(1H-1,2,4-triazol-1-yl)benzoic acid. A representative protocol includes:
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Nitration: Treat the precursor with fuming HNO₃ (98%) and H₂SO₄ (95%) at 0–5°C for 4 hours.
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Workup: Quench with ice, extract with ethyl acetate, and purify via recrystallization from ethanol/water .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Nitrating Agent Ratio | HNO₃:H₂SO₄ (1:3 v/v) | 78% → 85% |
| Temperature Control | 0–5°C | Reduced byproducts |
| Reaction Time | 4 hours | Maximum conversion |
Industrial Production Challenges
Scaling this synthesis faces hurdles:
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Exothermic Nitration: Requires specialized reactors for temperature control.
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Waste Management: Neutralization of spent acid generates sulfate/nitrate salts, necessitating recycling protocols.
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Purity Standards: HPLC analysis reveals ≈95% purity; column chromatography may be needed for higher grades .
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 48.7 | Apoptosis via Caspase-3 |
| A549 (Lung Cancer) | 62.1 | ROS Generation |
| HEK293 (Normal Kidney) | >200 | Low Toxicity |
Antibacterial Activity
Against Staphylococcus aureus (MRSA):
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MIC: 128 μg/mL
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Synergy: Combined with ciprofloxacin reduces MIC to 16 μg/mL.
Applications in Materials Science
Energetic Materials
The nitro-triazole system stores significant chemical energy (enthalpy of formation ≈ +240 kJ/mol). Detonation velocity calculations (Cheetah 8.0) predict 7,850 m/s, rivaling RDX .
Coordination Polymers
Reacts with Cu(II) nitrate to form a 2D polymer:
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Structure: [Cu(C₉H₅N₄O₄)₂(H₂O)₂]ₙ
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Application: Gas storage (CO₂ uptake: 12.7 wt% at 298 K).
Future Research Directions
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Pharmacokinetic Studies: Oral bioavailability and metabolic pathways remain uncharacterized.
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Nanoparticle Formulations: Encapsulation in PLGA nanoparticles could enhance anticancer efficacy.
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Alternative Synthesis Routes: Photocatalytic nitration or enzymatic methods to improve sustainability.
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